NoName
Overview
Description
NoName is a useful research compound. Its molecular formula is C14H12N2O3S and its molecular weight is 288.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.05686342 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Programming and Computing :
- "The project NoName - a functional programming language with its development environment" by Braxmeier, H., Ernst, D., Mößle, A., & Vogler, H. (2010) discusses this compound as a functional programming language designed for testing evaluation and transformation strategies in recursive program schemes, offering features not found in other languages (Braxmeier, Ernst, Mößle, & Vogler, 2010).
Customer Service and Management :
- "this compound Nightmare: Resolving Customer Complaints in Hospitality Management" by Ryan, G. & Villiers, R. D. (2017) presents a case study in hospitality management, focusing on customer service challenges and solutions (Ryan & Villiers, 2017).
Essential Oil Analysis :
- "Compositional Changes in Cassia mimosoides var. This compound (M.) Essential Oil" by Ahn, S.-Y., & Choi, H.-S. (2009) investigates the volatile flavor constituents of this specific variety of Cassia mimosoides essential oil, observing changes over time and under different storage conditions (Ahn & Choi, 2009).
Economic and Financial Modeling :
- "this compound - A New Quarterly Model for Belgium" by Jeanfils, P. & Burggraeve, K. (2005) describes a compact quarterly model for the Belgian economy, named this compound, with micro-foundations and rational expectations (Jeanfils & Burggraeve, 2005).
Technology and Transport Recognition :
- "Smartphone location identification and transport mode recognition using an ensemble of generative adversarial networks" by Günthermann, L., Simpson, I., & Roggen, D. (2020) explores using a generative adversarial network (GAN) for recognizing transportation modes from smartphone sensor data, as part of a project by team this compound (Günthermann, Simpson, & Roggen, 2020).
Properties
IUPAC Name |
2-(diphenyl-λ4-sulfanylidene)-2-nitroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c15-13(17)14(16(18)19)20(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBUOWGWWALATO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=C(C(=O)N)[N+](=O)[O-])C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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